5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde
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Overview
Description
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde is an organic compound with the molecular formula C19H10O3. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features both aldehyde and ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 5,12-dihydrotetracene-2-carbaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dioxo-6,11-diphenyl-5,12-dihydrotetracene-2-carbaldehyde
- 5,12-Dioxotetracene-2-carbaldehyde
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
144453-51-0 |
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Molecular Formula |
C19H10O3 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
5,12-dioxotetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H10O3/c20-10-11-5-6-14-15(7-11)19(22)17-9-13-4-2-1-3-12(13)8-16(17)18(14)21/h1-10H |
InChI Key |
JPVHZLVXADGFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C3=O)C=C(C=C4)C=O |
Origin of Product |
United States |
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